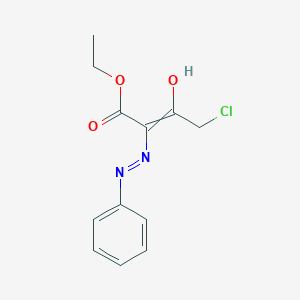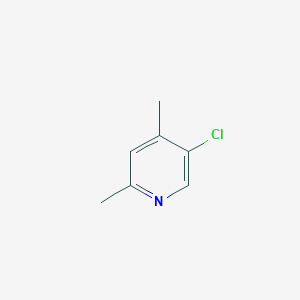![molecular formula C15H19F3N2O4 B14086677 N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine is a complex organic compound with a unique structure that includes a benzoxazole ring, a trifluorobutoxy group, and a hydroxy-methoxypropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or ester.
Introduction of the Trifluorobutoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluorobutoxide.
Attachment of the Hydroxy-Methoxypropyl Side Chain: This can be done through a series of protection-deprotection steps and selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline under hydrogenation conditions.
Substitution: The trifluorobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) based reagents.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be performed using sodium alkoxides or thiolates.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学研究应用
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group can enhance its binding affinity through hydrophobic interactions, while the benzoxazole ring can participate in π-π stacking interactions. The hydroxy-methoxypropyl side chain can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
- N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4-methoxybutoxy)-1,2-benzoxazol-3-amine
- N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluoropropoxy)-1,2-benzoxazol-3-amine
Uniqueness
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine is unique due to the presence of the trifluorobutoxy group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and potentially more bioavailable compared to its analogs with shorter or non-fluorinated alkoxy groups.
属性
分子式 |
C15H19F3N2O4 |
|---|---|
分子量 |
348.32 g/mol |
IUPAC 名称 |
(2S)-1-methoxy-3-[[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]amino]propan-2-ol |
InChI |
InChI=1S/C15H19F3N2O4/c1-22-9-10(21)8-19-14-12-4-3-11(7-13(12)24-20-14)23-6-2-5-15(16,17)18/h3-4,7,10,21H,2,5-6,8-9H2,1H3,(H,19,20)/t10-/m0/s1 |
InChI 键 |
RJSVITBPYGZXGP-JTQLQIEISA-N |
手性 SMILES |
COC[C@H](CNC1=NOC2=C1C=CC(=C2)OCCCC(F)(F)F)O |
规范 SMILES |
COCC(CNC1=NOC2=C1C=CC(=C2)OCCCC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


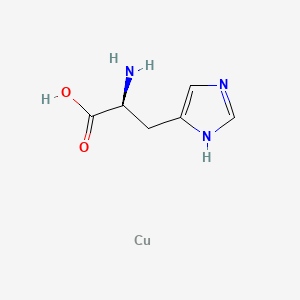
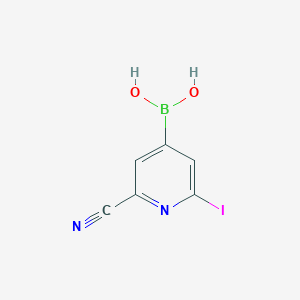
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
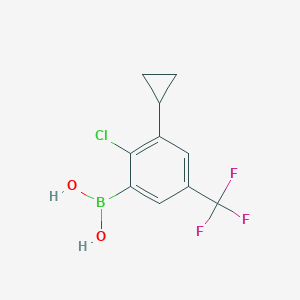
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)

![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
